terButylglycolate
Description
Historical Context of Glycolate (B3277807) Esters in Organic Synthesis
Glycolic acid, the parent compound of glycolate esters, was first prepared in 1851 by German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov. wikipedia.org The name "glycolic acid" had been coined a few years earlier, in 1848, by French chemist Auguste Laurent. wikipedia.org Glycolic acid itself is a useful intermediate in organic synthesis, participating in reactions like oxidation-reduction, esterification, and long-chain polymerization. wikipedia.org
The synthesis of its esters, such as methyl and ethyl glycolate, became commercially important as they are readily distillable, unlike the parent acid. wikipedia.org A common method for producing glycolate esters has been the direct esterification of glycolic acid with an alcohol. google.com Another significant, cost-effective industrial method involves the catalyzed reaction of formaldehyde (B43269) with synthesis gas, a process known as carbonylation of formaldehyde. wikipedia.orggoogle.com
Historically, glycolate esters have been recognized for their versatile solvent properties. google.com For example, butyl glycolate is a component of some varnishes due to its low volatility and good dissolving properties. wikipedia.org Glycolate esters of the mono-alkyl ethers of ethylene (B1197577) glycol have been noted as excellent solvents for cellulose (B213188) derivatives, making them valuable in lacquer formulations. google.com The development of processes to produce these esters, such as reacting formaldehyde with alkyl formates in the presence of an acidic catalyst, highlights their long-standing utility in chemical manufacturing. google.com This foundational work on various glycolate esters set the stage for the exploration of more sterically hindered variants like tert-butyl glycolate.
Significance and Scope of tert-Butylglycolate in Contemporary Chemistry
Tert-butyl glycolate, also known as tert-butyl 2-hydroxyacetate, has emerged as a valuable compound in modern chemical research and various industrial applications. chemimpex.com Its structure, featuring a bulky tert-butyl group attached to the glycolate moiety, imparts unique properties of steric hindrance that influence its reactivity and stability. cymitquimica.com This makes it a significant building block in the synthesis of complex molecules. chemimpex.com
In contemporary organic synthesis, tert-butyl glycolate serves as a versatile reagent. chemimpex.com Researchers utilize it as a protecting group or as a key component in multi-step synthesis processes to produce pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.com The enantioselective synthesis of α-hydroxy carboxylic acids, a class of molecules prevalent in biologically active compounds, is an active area of research where glycolate derivatives are crucial. nih.gov Methodologies like enantioselective glycolate aldol (B89426) reactions and alkylations are fundamental in this pursuit. nih.gov
The unique reactivity of tert-butyl glycolate is further exploited in more advanced synthetic strategies. For instance, in the development of methods for constructing diverse glycolic acid scaffolds, the dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation has proven to be a powerful technique. nih.govnih.gov Furthermore, tert-butyl silylglyoxylates are used in three-component coupling reactions, which are chemoselective one-step processes for creating glycolate aldol structures. nih.gov In these reactions, the tert-butyl ester has been shown to provide high levels of conversion and diastereoselectivity. nih.gov
The compound's utility extends to polymer chemistry, where it can act as a monomer for creating esters and other derivatives, contributing to materials with specific properties like flexibility. chemimpex.com It is also used in the synthesis of furopyridines. cymitquimica.com The steric bulk of the tert-butyl group is a key feature, influencing reaction outcomes and stability, a topic of broad interest in both chemistry and biology. nih.govrsc.org This distinct characteristic often modulates properties like lipophilicity and metabolic stability in medicinal chemistry contexts. nih.gov
Interactive Table 1: Physicochemical Properties of tert-Butyl Glycolate
| Property | Value | Reference |
| CAS Number | 50595-15-8 | cymitquimica.com |
| Molecular Formula | C6H12O3 | cymitquimica.com |
| Molecular Weight | 132.16 g/mol | cymitquimica.com |
| Appearance | Colorless to pale yellow liquid; White to Almost white powder to lump | cymitquimica.comtcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
Interactive Table 2: Applications of tert-Butyl Glycolate in Synthesis
| Application Area | Description | Reference |
| Building Block | Used in multi-step synthesis of complex molecules, including pharmaceuticals and agrochemicals. | chemimpex.com |
| Protecting Group | Employed to protect hydroxyl or carboxyl groups during complex synthetic sequences. | chemimpex.com |
| Monomer | Serves as a monomer for the synthesis of polymers and furopyridines. | chemimpex.comcymitquimica.com |
| Reagent in Coupling Reactions | Utilized in the form of silylglyoxylates for three-component coupling reactions to form glycolate aldols. | nih.gov |
| Asymmetric Synthesis | Plays a role in methodologies for the enantioselective construction of α-hydroxy carboxylic acids. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H11O3- |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
2-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9)/p-1 |
InChI Key |
FWVNWTNCNWRCOU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butylglycolate
Esterification-Based Approaches to tert-Butylglycolate
Direct esterification represents the most straightforward conceptual route to tert-butylglycolate, involving the reaction of glycolic acid with a tert-butyl alcohol source.
Acid-catalyzed esterification, a classic method for ester synthesis, is applicable for producing tert-butylglycolate. A specific protocol involves the reaction of glycolic acid with an excess of anhydrous tert-butanol (B103910). google.com To drive the equilibrium toward the product, a solid acid catalyst and a water-carrying agent are employed under reflux conditions. google.com One documented procedure utilizes a perfluorosulfonic acid resin as a heterogeneous catalyst and benzene (B151609) as an azeotropic agent to remove the water formed during the reaction. google.com The reaction is heated to reflux for an extended period, after which the catalyst is filtered off, and the solvents are removed by distillation. The final product is purified by vacuum distillation, affording tert-butylglycolate in a moderate yield. google.com
Table 1: Protocol for Acid-Catalyzed Esterification of Glycolic Acid
| Parameter | Details |
| Reactants | Glycolic Acid, Anhydrous tert-Butanol |
| Catalyst | Perfluorosulfonic Acid Resin |
| Solvent/Water-carrying Agent | Benzene |
| Reaction Conditions | Heating under reflux for 28 hours |
| Purification | Filtration followed by vacuum distillation |
| Reported Yield | 52% google.com |
In the pursuit of greener and more sustainable chemical processes, enzymatic synthesis has emerged as a viable alternative for producing glycolate (B3277807) esters. nih.gov These methods typically employ lipases as biocatalysts to perform the esterification under mild conditions. nih.govscience.gov The process involves the reaction of glycolic acid with an alcohol in a suitable organic solvent. science.gov The high selectivity of enzymes often minimizes the formation of byproducts, and the reaction can proceed without the need for harsh acid catalysts or high temperatures. nih.gov While specific examples detailing the enzymatic synthesis of tert-butylglycolate are not extensively documented, the general applicability of lipases, such as Novozym 435, for the esterification of acids with alcohols suggests its potential for this transformation. science.gov
Alkylation and Substitution Reactions in tert-Butylglycolate Synthesis
Alternative synthetic routes involve the formation of the glycolate ester through C-O bond formation via alkylation or other substitution reactions on precursor molecules.
The synthesis of tert-butylglycolate can be achieved by starting with a halogenated precursor, such as tert-butyl bromoacetate (B1195939) or tert-butyl chloroacetate. google.comgoogle.com These reagents contain the necessary tert-butyl ester framework and a reactive carbon-halogen bond. The reaction proceeds via a nucleophilic substitution mechanism, where a hydroxide (B78521) source displaces the halide to form the hydroxyl group of the glycolate. This method is fundamental in various multi-step syntheses where the tert-butyl glycolate moiety is constructed from a halogenated building block. For instance, the zinc enolate of tert-butyl bromoacetate is used in Blaise condensations to synthesize more complex molecules that contain the tert-butyl glycolate substructure. google.com
A sophisticated application of tert-butylglycolate in synthesis involves its use as a nucleophile in palladium-catalyzed allylic alkylation reactions. researchgate.net In this process, the tert-butylglycolate is first deprotonated with a suitable base to form the corresponding enolate. This enolate then serves as a soft nucleophile that attacks a π-allyl palladium complex, which is generated in situ from an allylic precursor like an allyl acetate (B1210297). researchgate.net This methodology provides an effective tool for introducing various side chains at the α-position of the glycolate, leading to the formation of functionalized γ,δ-unsaturated α-hydroxy esters. researchgate.net The reaction has been optimized to introduce a range of substituents, highlighting its utility in constructing complex structural motifs found in biologically active compounds. researchgate.net
Table 2: Key Components in Palladium-Catalyzed Allylic Alkylation
| Component | Role in Reaction | Example |
| Nucleophile | Deprotonated tert-butylglycolate | tert-Butylglycolate enolate |
| Electrophile Precursor | Allyl Acetates | Various substituted allyl acetates |
| Catalyst | Palladium(0) complex | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Product Type | Functionalized α-Hydroxy Esters | γ,δ-Unsaturated α-hydroxy acid derivatives researchgate.net |
In specialized synthetic contexts, such as the preparation of peptide nucleic acid (PNA) monomers, tert-butylglycolate itself can be used as a reagent in a Mitsunobu reaction. tandfonline.comtandfonline.com The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into an ester, with inversion of stereochemistry, under mild conditions using reagents like triphenylphosphine (B44618) and an azodicarboxylate (e.g., DIAD or DEAD). wikipedia.orgatlanchimpharma.com In this specific application, tert-butylglycolate acts as the acidic nucleophile for the N-alkylation of a guanine (B1146940) derivative, where the hydroxyl group of an intermediate is activated by the Mitsunobu reagents. tandfonline.comtandfonline.com
As an alternative to the Mitsunobu conditions, a low-temperature, sodium hydride-mediated alkylation can be employed to achieve similar transformations. tandfonline.comtandfonline.comresearchgate.net In this approach, a strong base like sodium hydride (NaH) is used to deprotonate a nucleophilic site (e.g., on a guanine base), which then reacts with an electrophile like tert-butyl bromoacetate to form the N-substituted product. tandfonline.comtandfonline.comnih.gov
Emerging Synthetic Strategies for tert-Butylglycolate Production
The synthesis of tert-butylglycolate is evolving beyond traditional esterification methods, with a growing emphasis on developing more sustainable, efficient, and innovative production routes. These emerging strategies encompass biocatalysis, continuous flow chemistry, and the application of novel catalytic systems, reflecting a broader trend in the chemical industry towards greener and more advanced manufacturing processes. These modern approaches aim to enhance reaction efficiency, improve product purity, and reduce the environmental impact associated with chemical synthesis.
Biocatalytic Approaches
The use of enzymes and whole-cell biocatalysts offers a green alternative for the synthesis of tert-butylglycolate, providing high selectivity and mild reaction conditions. While direct enzymatic synthesis of tert-butylglycolate is an area of active development, progress in the biocatalytic production of its precursors and related esters highlights the potential of this strategy.
Recent advancements have focused on the biotechnological production of glycolic acid, a key starting material for tert-butylglycolate, from renewable resources. consensus.appnih.gov Engineered microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, have been developed to produce glycolic acid from lignocellulosic sugars. consensus.appfrontiersin.org This biological production of the acid precursor sets the stage for a two-step chemo-enzymatic pathway to the final ester.
Furthermore, enzymatic esterification and transesterification using lipases have been successfully employed for the synthesis of various esters, including butyl lactate. researchgate.netrsc.org Lipases are known for their ability to function in non-aqueous media and catalyze ester formation with high efficiency. The challenge with tert-butylglycolate lies in the steric hindrance of the bulky tert-butyl group. However, research into enzymes like cyclodextrin (B1172386) glucanotransferase, which has been shown to glycosylate tert-butyl alcohol, indicates that enzymatic routes capable of handling sterically demanding substrates are viable. mdpi.com The development of robust enzymes through protein engineering could further enhance reaction rates and yields for the direct biocatalytic synthesis of tert-butylglycolate.
| Biocatalytic Strategy | Description | Key Advantages |
| Engineered Microorganisms | Use of genetically modified E. coli or yeast to produce glycolic acid from renewable feedstocks like glucose. consensus.appnih.govfrontiersin.org | Utilizes renewable resources, reduces reliance on fossil fuels, sustainable precursor production. consensus.app |
| Enzymatic Esterification | Employment of enzymes such as lipases to catalyze the esterification of glycolic acid with tert-butanol. researchgate.netrsc.org | High selectivity, mild reaction conditions, reduced by-product formation. rsc.org |
| Enzymatic Transglycosylation | Use of enzymes like cyclodextrin glucanotransferase to attach a tert-butyl group to a glycolate precursor. mdpi.com | Potential to overcome steric hindrance of the tert-butyl group. |
Continuous Flow Chemistry
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The application of flow chemistry to the production of tert-butylglycolate and its derivatives is a promising area of research.
Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, which utilizes the in-situ hydrolysis of tert-butyl esters. syrris.com This demonstrates the potential for flow systems to handle tert-butyl ester intermediates effectively. A similar strategy could be envisioned for the synthesis of tert-butylglycolate, where the reaction of a glycolic acid precursor with a tert-butylating agent is performed in a continuous manner.
| Flow Chemistry Feature | Benefit in tert-Butylglycolate Synthesis |
| Precise Process Control | Enhanced control over reaction temperature and time leads to higher yields and fewer impurities. |
| Rapid Reaction Screening | Allows for the quick optimization of reaction conditions to find the most efficient synthetic route. |
| Scalability and Safety | Facilitates easier and safer scale-up from laboratory to industrial production by handling smaller reaction volumes at any given time. |
Novel Catalytic and Green Chemistry Methods
The development of novel catalysts and green synthetic methods is another key area driving the innovation in tert-butylglycolate production. These methods focus on reducing waste, eliminating hazardous reagents, and improving energy efficiency.
One highly innovative and green approach is the use of electromagnetic milling for the synthesis of tert-butyl esters. rsc.org A recently developed method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source in a solvent-free and base-free reaction facilitated by electromagnetic milling. rsc.org This technique avoids the need for external heating and is particularly suitable for sensitive molecules.
The use of solid acid catalysts also represents a significant advancement. A patent describes a green synthesis of tert-butyl bromoacetate using a solid super-strong acid like a perfluorinated sulfonic resin. google.com This type of catalyst can be easily recovered and reused, simplifying the work-up procedure and reducing waste. Similarly, high molecular weight polymer catalysts with perfluorobutylsulfonimide side chains have been shown to be effective for the tert-butylation of phenols and could potentially be adapted for the esterification of glycolic acid. google.com
Photocatalysis is another emerging field with the potential to offer sustainable synthetic routes. While direct photocatalytic synthesis of tert-butylglycolate is not yet established, related research, such as the photocatalytic production of ethylene (B1197577) glycol from methyl tert-butyl ether, demonstrates the possibility of using light-driven reactions for C-C and C-O bond formation under mild conditions. nih.govnih.gov
| Emerging Method | Description | Potential Advantages for tert-Butylglycolate Synthesis |
| Electromagnetic Milling | A solvent-free and base-free method using (Boc)2O for tert-butylation. rsc.org | Eco-friendly, no need for external heating, suitable for sensitive substrates. rsc.org |
| Solid Acid Catalysis | Utilizes reusable solid super-strong acids for esterification. google.com | Catalyst is easily recoverable and reusable, simplified purification, reduced waste. |
| Photocatalysis | Employs light to drive chemical reactions, as seen in related ether and glycol synthesis. nih.govnih.gov | Mild reaction conditions, use of a sustainable energy source. |
Reaction Mechanisms and Chemical Reactivity of Tert Butylglycolate
Mechanistic Studies of Ester Hydrolysis and Formation Pathways for Glycolate (B3277807) Esters
The formation of glycolate esters like tert-butyl glycolate typically occurs through the esterification of glycolic acid with the corresponding alcohol. In the case of tert-butyl glycolate, this involves the reaction of glycolic acid with tert-butanol (B103910). The hydrolysis of tert-butyl esters, including tert-butyl glycolate, can proceed through different mechanisms compared to esters of primary and secondary alcohols. mdpi.com Acid-catalyzed hydrolysis of tert-butyl carboxylic acid esters often involves an AAL1 mechanism, characterized by the cleavage of the alkyl-oxygen bond. mdpi.com This is in contrast to the more common AAC2 mechanism for other esters. The stability of the resulting tert-butyl carbocation influences this pathway. mdpi.comucsc.edu
The hydrolysis of tert-butyl formate (B1220265), a related compound, has been studied to understand its kinetics and products under various pH conditions. science.gov In neutral conditions, hydrolysis is the main pathway, while acid-catalyzed and base-catalyzed pathways dominate in their respective pH ranges. science.gov The hydrolysis of tert-butyl glycolate is expected to be influenced by similar factors, with the tert-butyl group playing a key role in the reaction mechanism. mdpi.com The steric hindrance provided by the bulky tert-butyl group can also affect the rate of hydrolysis. scbt.com
The formation of tert-butyl glycolate can also be achieved through the reaction of pivalaldehyde with certain glycolate derivatives in the presence of an acid catalyst. researchgate.net
Reactivity in Transesterification and Other Acyl Transfer Processes Involving tert-Butylglycolate
Transesterification is a key reaction for tert-butyl glycolate, allowing for the conversion of the tert-butyl ester to other esters. researchgate.net This process, also known as acyl transfer, involves the substitution of the tert-butoxy (B1229062) group with another alkoxy group. libretexts.org These reactions can be catalyzed by acids, bases, or enzymes. researchgate.net For instance, a borane-catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters has been reported as a chemoselective and high-yielding method under mild conditions. rsc.org
In some cases, the transesterification process can be facilitated by the in-situ formation of a catalyst from an epoxide and a non-acidic nucleophilic onium salt. google.com The reactivity in these acyl transfer reactions is influenced by the stability of the tetrahedral intermediate formed during the nucleophilic attack on the carbonyl carbon. libretexts.org The bulky tert-butyl group can influence the reaction kinetics and selectivity of these processes. rsc.org
The table below summarizes different catalytic systems used for the transesterification of tert-butyl esters.
| Catalyst System | Reactant | Conditions | Outcome | Reference |
| Borane (B(C6F5)3) | α-aryl α-diazoesters | Mild | High yield, chemoselective | rsc.org |
| Epoxide and onium salt | Hydroxyl functional resins | In-situ formation | Cured coatings | google.com |
| PCl3 | Alcohols and amines | One-pot, air | Conversion to other esters and amides | researchgate.net |
Oxidation Chemistry Leading to Glycolic Acid Derivatives from tert-Butylglycolate
The oxidation of tert-butyl glycolate can lead to the formation of various glycolic acid derivatives. Due to the presence of a tertiary alcohol, tert-butyl alcohol itself is resistant to oxidation to carbonyl compounds. wikipedia.orgatamanchemicals.com However, the glycolate moiety can be oxidized. For instance, the oxidation of glycolic acid can produce glyoxylic acid. rsc.org
In the context of related compounds, the oxidation of tert-butyl hydroperoxide in hepatocytes stimulates the pentose (B10789219) phosphate (B84403) pathway, indicating the involvement of oxidative stress and cellular response mechanisms. nih.gov While direct studies on the comprehensive oxidation chemistry of tert-butyl glycolate are limited, the reactivity of the glycolate functional group suggests that it can undergo oxidation to yield keto esters or other oxidized derivatives under appropriate conditions. fgcu.edu
Nucleophilic Reactivity of Deprotonated tert-Butylglycolate Species
Deprotonation of tert-butyl glycolate at the α-carbon generates a nucleophilic enolate species. This enolate is a key intermediate in various carbon-carbon bond-forming reactions. The reactivity of this enolate is influenced by the counterion and reaction conditions. nih.gov
Alkylation of tert-butyl glycolate ether enolates has been shown to proceed with varying degrees of diastereoselectivity, with a proposed bicyclo[3.3.0] enolate structure accounting for the observed stereochemical outcomes. thieme-connect.com The double alkylation of chiral glycolate derivatives has been utilized in the synthesis of 1-hydroxy cycloalkenecarboxylic acid derivatives. sciforum.net The stereoselectivity of the second alkylation can be influenced by allylic 1,3-strain at the enolate stage. sciforum.net
The deprotonated species can also participate in Michael additions and aldol-type reactions. nih.govnih.gov For example, silyl (B83357) glyoxylates react with enolates and enones to give either glycolate aldol (B89426) or Michael adducts, with the product being determined by the enolate's countercation. nih.gov
The table below highlights the reactivity of deprotonated tert-butyl glycolate in different reaction types.
| Reaction Type | Reactants | Key Features | Product | Reference |
| Alkylation | Alkyl halides | Diastereoselective, influenced by enolate structure | α-Alkylated glycolate derivatives | thieme-connect.com |
| Double Alkylation | Dihaloalkanes | Used in ring-closing metathesis | 1-Hydroxy cycloalkenecarboxylic acids | sciforum.net |
| Michael Addition | α,β-Unsaturated ketones | Countercation controls selectivity | Michael adducts | nih.gov |
| Aldol-type Reaction | Aldehydes, Silyl glyoxylates | Forms orthogonally protected diols | Glycolate aldol products | fgcu.edu |
Radical-Mediated Transformations Involving tert-Butylglycolate Derivatives
While direct studies on radical-mediated transformations of tert-butyl glycolate are not extensively documented, the chemistry of related tert-butyl compounds and radical reactions provides insight into potential pathways. The tert-butyl radical can be generated from precursors like pivalaldehyde and participate in addition reactions. sioc-journal.cn
The free radical chemistry of tert-butyl formate, a structural analog, has been investigated, with rate constants determined for its reaction with hydroxyl radicals, hydrated electrons, and hydrogen atoms in aqueous solution. researchgate.net Radical cyclization reactions using β-alkoxyacrylates, which share some structural similarity with glycolate derivatives, are an efficient method for synthesizing cyclic ethers. gla.ac.uk
Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov For example, α-amino radicals can be generated from N-Boc protected aminomethyltrifluoroborates and participate in Giese reactions. nih.gov It is plausible that tert-butyl glycolate derivatives could be designed to undergo similar radical-mediated transformations, such as conjugate additions or cyclizations, to access complex molecular architectures. chemrxiv.org
Investigation of Intermolecular Interactions and Reaction Kinetics in Glycolate Systems
The study of intermolecular interactions and reaction kinetics provides a deeper understanding of the behavior of tert-butyl glycolate in various chemical environments. The bulky tert-butyl group can significantly influence reaction kinetics and product selectivity due to steric hindrance. scbt.com
In the context of esterification and hydrolysis, kinetic studies are crucial for process optimization. acs.org The reaction kinetics of the reversible esterification of methanol (B129727) with acetic acid have been investigated using both homogeneous and heterogeneous catalysts, providing a model for similar systems. acs.org The kinetics of tert-butyl formate hydrolysis have also been determined as a function of pH and temperature. science.gov
Low-frequency Raman spectroscopy has been used to study the intermolecular interactions in hydrates of tetrabutylammonium (B224687) and tetrabutylphosphonium (B1682233) salts, which can form clathrate hydrates with guest molecules like glycolate. mdpi.com The conformation of the butyl groups and the nature of the cation influence the cage structure of the hydrate. mdpi.com Infrared spectroscopy of tert-butyl alcohol clusters has revealed details about hydrogen bonding topologies. researchgate.net Such studies on intermolecular forces are important for understanding the solubility, stability, and reactivity of tert-butyl glycolate in different media. researchgate.net
The table below presents kinetic data for related esterification and hydrolysis reactions.
| Reaction | Catalyst/Conditions | Key Kinetic Findings | Reference |
| Acetic acid esterification with methanol | Homogeneous (self-catalyzed) and Heterogeneous (Amberlyst 15) | Power-law model describes homogeneous reaction kinetics. | acs.org |
| tert-Butyl formate hydrolysis | Varying pH and temperature | Determined rate constants for neutral, acid-, and base-catalyzed pathways. | science.gov |
| Methyl glycolate hydrolysis | Ion-exchange resin | Kinetic study performed. | acs.org |
Applications of Tert Butylglycolate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
Tert-butyl glycolate (B3277807) serves as a fundamental building block, enabling the construction of more complex molecular architectures. Its deprotonated form, a glycolate enolate, acts as a potent nucleophile in a range of carbon-carbon bond-forming reactions.
A key application of tert-butyl glycolate is in the synthesis of functionalized α-hydroxy esters. Deprotonated tert-butyl glycolates have been identified as effective nucleophiles in palladium-catalyzed allylic alkylation reactions. researchgate.netresearchgate.net This method facilitates the creation of γ,δ-unsaturated α-hydroxy acid derivatives. researchgate.net The protocol is versatile, allowing for the introduction of diverse side chains, including stannylated ones which can undergo further cross-coupling reactions to access a wide array of structural motifs. researchgate.netresearchgate.net An efficient one-pot, three-component reaction has also been developed for the enantioselective synthesis of fully protected α-quaternary α-hydroxy-β-amino esters, involving the coupling of aryl Grignard reagents, a silyl (B83357) glyoxylate, and N-tert-butanesulfinyl imines. nih.gov
Table 1: Palladium-Catalyzed Allylic Alkylation of tert-Butyl Glycolate
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| Deprotonated tert-butyl glycolate | Allyl acetates | Palladium catalyst | γ,δ-Unsaturated α-hydroxy acid derivatives | researchgate.netresearchgate.net |
Tert-butyl glycolate is instrumental in the synthesis of peptide nucleic acid (PNA) monomers. tandfonline.comtandfonline.com PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, and their monomers require precise chemical construction. tandfonline.comumich.edu In the synthesis of a protected guanine (B1146940) monomer, tert-butyl glycolate is used as a reagent in a Mitsunobu reaction. tandfonline.comtandfonline.com This specific alkylation step, which also involves diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618), is crucial for attaching the glycolate moiety to the nucleobase, forming the N⁹-substituted derivative that serves as a precursor to the final PNA building block. tandfonline.comtandfonline.com The tert-butyl ester group acts as a protecting group which can be hydrolyzed in a later step. medsci.org
Table 2: Reagents for Guanine Monomer Synthesis via Mitsunobu Reaction
| Nucleobase | Alkylating Agent | Reagents | Product | Ref |
|---|
The functionalization of fullerenes, such as C₆₀ and C₇₀, can be achieved using tert-butyl glycolate derivatives in the Bingel-Hirsch reaction, a key method for fullerene cyclopropanation. researchgate.netnih.govchem-station.com In this process, a malonate derivative, specifically di(tert-butylglycolate)malonate, is reacted with the fullerene cage. researchgate.netnih.gov The reaction is typically carried out in toluene (B28343) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base and iodine as an alkylating reagent. researchgate.net This yields a tert-butyl ester precursor of the fullerene adduct, which can then be deprotected to afford the final functionalized fullerene. researchgate.net The di(tert-butylglycolate)malonate itself is synthesized from malonic acid and tert-butyl bromoacetate (B1195939). nih.gov This methodology allows for the covalent attachment of hydrophilic groups to the fullerene surface, creating amphiphilic derivatives. nih.gov
Tert-butyl glycolate (also known as tert-butyl 2-hydroxyacetate) is identified as a monomer that can be employed in the synthesis of furopyridines. cymitquimica.com Heterocyclic compounds are a major class of organic molecules, with many serving as core scaffolds in medicinal chemistry and materials science. sigmaaldrich.com The use of tert-butyl glycolate as a starting material provides a direct route to incorporate a protected hydroxymethyl acetate (B1210297) fragment into more complex heterocyclic systems.
Utilization in Stereoselective Synthesis and Chiral Induction
Beyond its role as a structural building block, tert-butyl glycolate is a valuable component in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.
While not a chiral auxiliary itself, tert-butyl glycolate is a key prochiral precursor used in synthetic strategies that employ chiral auxiliaries or catalysts to induce stereoselectivity. wikipedia.orgnumberanalytics.comrsc.org A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction before being removed. wikipedia.org
The enolate generated from tert-butyl glycolate can participate in diastereoselective reactions where an existing chiral center on the substrate or a chiral ligand on a metal catalyst dictates the facial selectivity of the reaction. researchgate.netlibguides.com For instance, Pd-catalyzed allylic alkylations of chelated, deprotonated tert-butyl glycolates can be diastereotopos-differentiating, leading to the formation of γ,δ-unsaturated α-hydroxy acid derivatives with a controlled stereochemistry. researchgate.net Similarly, the stereochemical course of aldol (B89426) reactions between glycolate enolates and aldehydes can be influenced by the choice of metal counterion and the presence of chiral ligands. researchgate.net In these strategies, the achiral tert-butyl glycolate is transformed into a chiral product through the influence of an external source of chirality. acs.orgcaltech.edu
Diastereoselective and Enantioselective Transformations Involving Glycolate Enolates
The generation of stereocenters with high fidelity is a cornerstone of modern synthetic chemistry. Glycolate enolates, particularly those derived from tert-butyl glycolate, have proven to be effective nucleophiles in a variety of stereoselective bond-forming reactions.
The alkylation of tert-butyl glycolate ether enolates has been shown to proceed with varying degrees of diastereoselectivity, ranging from 1:1 to 1:10. thieme-connect.com The observed stereochemical outcome is often rationalized by invoking a bicyclo[3.3.0] enolate structure. thieme-connect.com In aldol-type reactions, silyl glyoxylates can react with various aldehydes and alkynylzinc reagents in a sequence involving alkynylation, a chemimpex.comfgcu.edu-Brook rearrangement, and a subsequent glycolate aldol addition to yield orthogonally protected diol products with good diastereoselectivity. fgcu.edu Furthermore, the reaction of silyl glyoxylates with enolates and enones can lead to Michael adducts with two new contiguous stereocenters. fgcu.edu The counterion of the enolate plays a crucial role in directing the reaction pathway, with lithium enolates favoring the Michael addition. nih.gov
A notable example of diastereoselectivity is observed in the Mannich-type reaction of the enolate derived from O-Boc protected methyl glycolate with an N-tert-butylsulfinylimine. This reaction is a key step in the synthesis of loline (B1675033) alkaloids, establishing the C(1) and C(2) stereogenic centers with high control. acs.org The use of a specific enantiomer of the tert-butylsulfinamide is critical for achieving the desired stereochemistry in the final natural product. acs.org
| Reaction Type | Reactants | Key Features | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Alkylation | tert-Butyl glycolate ether enolates and alkyl halides | Formation of a bicyclo[3.3.0] enolate intermediate is proposed to direct stereochemistry. thieme-connect.com | 1:1 to 1:10 thieme-connect.com |
| Aldol-Type Reaction | Silyl glyoxylates, aldehydes, and alkynylzinc reagents | Sequential alkynylation/ chemimpex.comfgcu.edu-Brook rearrangement/aldol addition. fgcu.edu | Good diastereoselectivity fgcu.edu |
| Michael Addition | Silyl glyoxylates, enolates (Li+), and enones | Formation of two contiguous stereocenters. fgcu.edu | Up to 4.0:1 nih.gov |
| Mannich-Type Reaction | O-Boc protected methyl glycolate enolate and N-tert-butylsulfinylimine | Key step in the synthesis of loline alkaloids. acs.org | Highly diastereoselective acs.org |
The development of catalytic and enantioselective transformations using glycolate derivatives is an active area of research. nih.gov While the direct catalytic enantioselective Michael addition of a free glycolate enolate has remained elusive, indirect methods have been developed. nih.gov One successful strategy involves the use of stoichiometric chiral glycolate enolates in additions to α,β-unsaturated ketones and esters. nih.gov
Asymmetric synthesis of the loline alkaloids provides a compelling example of an enantioselective process where the stereochemistry is controlled by a chiral auxiliary. The conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to tert-butyl 5-benzyloxypent-2-enoate is a critical step that establishes two stereocenters early in the synthetic sequence. acs.org
Contributions to Complex Molecule Synthesis and Diversification
The utility of tert-butyl glycolate extends to the synthesis of complex molecules, including natural products and their analogs. Its incorporation can occur at various stages of a synthetic sequence, from the initial construction of core scaffolds to late-stage modifications.
Applications in Model Systems for Natural Product Scaffolds
Tert-butyl glycolate serves as a building block in the assembly of scaffolds found in a variety of natural products. chemimpex.com For instance, the antifungal natural products, the kutznerides, are comprised of five nonproteinogenic amino acids and a unique tert-butylglycolate moiety. rsc.orgnih.gov The synthesis of cyclic α-hydroxy carboxylic acids, which are important components of many pharmacologically active natural products, can be achieved using chiral equivalents of glycolate derivatives. esn.ac.lk For example, a stereoselective synthesis of polysubstituted five-membered bicyclic α-hydroxy acid derivatives has been developed using an α,α-dialkylated 1,3-dioxolan-4-one (B8650053) derived from a glycolate. esn.ac.lk This method relies on an intramolecular Pauson-Khand cyclization to construct the bicyclic core. esn.ac.lkresearchgate.net
Late-Stage Functionalization Strategies Utilizing Glycolate-Derived Intermediates
The tert-butyl group is often considered a sterically bulky and inert functional group. torvergata.itudg.edu However, recent advances have demonstrated that the C-H bonds of a tert-butyl group can be selectively functionalized, opening up new avenues for late-stage modification of complex molecules. torvergata.itudg.educhemrxiv.org This "functional group" potential of the tert-butyl moiety allows for the introduction of new chemical handles at a late stage in a synthetic sequence, which is highly valuable for creating diverse molecular libraries for drug discovery. udg.educhemrxiv.org
Catalysis in Tert Butylglycolate Chemistry
Homogeneous Catalysis in Glycolate (B3277807) Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the functionalization of tert-butylglycolate.
Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)
Palladium-catalyzed reactions are a powerful tool for creating new carbon-carbon bonds. In the context of tert-butylglycolate, deprotonated tert-butylglycolates have been identified as effective nucleophiles in palladium-catalyzed allylic alkylation reactions. researchgate.net This method allows for the introduction of various side chains, including stannylated ones, which can then undergo further cross-coupling reactions. researchgate.net This opens up pathways to a diverse range of functionalized α-hydroxy acid derivatives. researchgate.net The choice of palladium catalyst and ligands is critical for the success of these transformations, with combinations like Pd(dba)₂ and P(t-Bu)₃ being used for α-arylation of esters. berkeley.edu
A variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig aminations, and Heck reactions, can be performed under mild conditions. sigmaaldrich.com For instance, palladium-catalyzed α-arylations of esters with chloroarenes have been successfully carried out using the sodium enolates of tert-butyl propionate. berkeley.edu
Role of Lewis Acids and Brønsted Acids in Catalytic Processes
Lewis acids and Brønsted acids are fundamental in catalyzing various transformations involving glycolates. Lewis acids, such as tin-based zeolites, have shown remarkable performance in the isomerization of glyoxal (B1671930) to produce alkyl glycolates, including tert-butylglycolate. ethz.ch The catalytic activity of Lewis acids can be influenced by the presence of water and can be used to drive reactions toward the desired product. researchgate.net
Brønsted acids are also pivotal, often working in synergy with Lewis acids. nih.govescholarship.org For example, the combination of a Brønsted acid and an iron-based Lewis acid has been shown to promote the tert-butylation of electron-rich arenes. nih.govescholarship.org In some cases, a Brønsted acid can be generated in situ from a metal precatalyst, a phenomenon referred to as "hidden Brønsted acid catalysis". nih.gov This has been observed in hydroalkoxylation reactions where triflic acid is generated from metal triflates. nih.gov The synthesis of p-tert-butyl catechol, for instance, can be achieved by reacting catechol with isobutene or tert-butyl alcohol using catalysts like p-toluenesulfonic acid. google.com
Heterogeneous Catalysis for tert-Butylglycolate Synthesis and Reactions
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse.
Solid Acid Catalysts (e.g., Perfluorosulfonic Acid Resin)
Solid acid catalysts are widely employed in the synthesis of glycolate esters. Perfluorosulfonic acid resins, such as Nafion, have proven to be effective catalysts for the esterification of glycolic acid with alcohols, including tert-butanol (B103910), to produce tert-butylglycolate. google.comgoogle.com The use of these resins can lead to good catalytic effect, reduced by-products, and improved selectivity. google.com For instance, a method involving the reaction of glycolic acid and anhydrous tert-butanol with a perfluorosulfonic acid resin as a catalyst yielded tert-butylglycolate. google.com In another application, a green synthetic method for tert-butyl bromoacetate (B1195939) uses a solid super-strong acid, such as a perfluorinated sulfonic resin, to catalyze the reaction between bromoacetic acid and isobutene. google.com
The table below summarizes an example of tert-butylglycolate synthesis using a perfluorosulfonic acid resin catalyst.
| Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Glycolic acid, Anhydrous tert-butanol | Perfluorosulfonic acid resin | Benzene (B151609) | 28 hours | 52% | google.com |
Supported Catalysts in Esterification and Related Reactions
Supported catalysts, where the active catalytic material is dispersed on a high-surface-area support, are crucial for various reactions, including the synthesis of glycolate esters. Common support materials include silica, alumina, titania, and carbon. acs.org These supports provide high thermal and mechanical stability. acs.org For example, TiO₂/SiO₂ catalysts have been used for the gas-phase transesterification of methyl glycolate to produce glycolide. kuleuven.be The esterification of glycolic acid has also been studied using various supported catalysts, such as TiO₂-WOx coatings on aluminum open-cell foams. researchgate.netresearchgate.net
The catalytic performance of supported catalysts is influenced by factors like the nature of the support, the active metal, and the reaction conditions. For instance, in the synthesis of methyl glycolate from glyoxal, a supported MgO-ZrO₂/Al₂O₃ catalyst demonstrated high yield and selectivity. lp.edu.ua
Enzymatic Catalysis in Glycolate Chemistry
Enzymatic catalysis offers a highly selective and environmentally friendly alternative for the synthesis and modification of glycolate esters. Lipases are the most relevant enzymes for these transformations, naturally catalyzing the hydrolysis of esters, but capable of promoting esterification in non-aqueous media. wur.nlnih.gov
Lipase-catalyzed esterification can be used to produce a variety of esters, including those derived from glycolic acid. nih.gov For example, the co-polymerization of p-hydroxybenzoic acid with glycolic acid has been achieved using porcine pancreas lipase. niscpr.res.in The efficiency and selectivity of enzymatic reactions are influenced by the choice of enzyme, solvent, and reaction conditions. nih.govrsc.org While direct enzymatic synthesis of tert-butylglycolate is not extensively documented in the provided results, the principles of lipase-catalyzed esterification of other glycolates suggest its feasibility. wur.nlnih.govniscpr.res.in
Theoretical and Computational Chemistry Studies on Tert Butylglycolate Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity of tert-Butylglycolate
Quantum chemistry is a fundamental tool for exploring the three-dimensional and electronic structures of molecules by solving the Schrödinger equation. nih.gov The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. nsps.org.ng The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org
For the glycolate (B3277807) anion, the parent system of glycolate esters, quantum chemical calculations have identified several stable isomers resulting from deprotonation at different sites and conformational rotations. rsc.org The most stable isomer is the one deprotonated at the carboxylic acid group. rsc.org Theoretical studies on the gas-phase glycolate anion have calculated the geometries of minima and transition states, as well as the energy barriers for processes like intramolecular proton transfer. aip.org
While specific quantum chemical studies on tert-butyl glycolate are not extensively documented in the reviewed literature, the principles from studies on the glycolate anion and related molecules can be applied. The electronic structure of tert-butyl glycolate is defined by its core glycolate moiety, but is significantly influenced by the bulky tert-butyl group. This group exerts a positive inductive effect (+I), donating electron density to the ester oxygen, which can influence the charge distribution across the molecule. Furthermore, the steric hindrance imposed by the tert-butyl group is a major factor in its chemical reactivity, potentially shielding the carbonyl carbon from nucleophilic attack.
Computational methods can predict various properties that shed light on reactivity. nsps.org.ng For instance, analyzing the molecular electrostatic potential surface would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, while calculations of global reactivity indices provide quantitative measures of reactivity. mdpi.com
Table 1: Calculated Properties and Reactivity of Glycolate Anion Isomers and Related Species
This table presents theoretical data for the glycolate anion, which serves as a model for understanding the fundamental reactivity of the glycolate functional group. The energy barrier for intramolecular proton transfer is a key parameter in its dynamics.
| System/Process | Computational Level | Calculated Barrier Height (kcal/mol) | Key Finding | Reference |
| Glycolate Anion Isomerization | Not Specified | Varies by isomer | Ten stable isomers were identified through computational modeling. rsc.org | rsc.org |
| Intramolecular Proton Transfer | MP2/6-3111G** (scaled) | 3.81 | The dynamics of proton transfer are influenced by quantum tunneling effects. aip.org | aip.org |
| Unimolecular Dissociation | High-Level Quantum Chemical Methods | Varies by pathway | The dominant dissociation processes are the loss of formaldehyde (B43269) and carbon monoxide. rsc.org | rsc.org |
Computational Modeling of Reaction Mechanisms and Transition States in Glycolate Chemistry
Computational modeling is instrumental in elucidating complex reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. pnnl.govnih.gov For glycolate systems, these models have been applied to understand processes ranging from unimolecular dissociation to enzyme-catalyzed transformations. rsc.orgresearchgate.net
A detailed computational investigation of the unimolecular dissociation of the isolated glycolate anion revealed multiple competing pathways, including the loss of formaldehyde, carbon monoxide, carbon dioxide, and hydrogen molecules. rsc.org The study mapped out the potential energy surfaces, identifying the transition states for each dissociation channel and using kinetic master equation models to simulate the reaction dynamics. rsc.org For example, the loss of CO was found to proceed through a complex mechanism involving proton transfer and conformational changes to reach the necessary transition state geometry. rsc.org
In the context of enzymatic reactions, computational models have been used to explore the mechanism of glycolate oxidase (GOX), an enzyme that converts glycolate to glyoxylate. researchgate.netnih.gov Two primary mechanisms have been debated: a carbanion-based mechanism and a concerted hydride transfer. researchgate.net Computational studies, often using quantum mechanics/molecular mechanics (QM/MM) methods, model the substrate within the enzyme's active site to evaluate the energetics of different proposed pathways and transition states, helping to discern the most likely mechanism. nih.govnih.gov
For industrial applications, such as the hydrogenation of dimethyl oxalate (B1200264) to methyl glycolate, kinetic modeling based on frameworks like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is employed. mdpi.com This approach models the reaction as a series of steps: adsorption of reactants onto the catalyst surface, surface reaction, and desorption of products. mdpi.com By comparing different potential rate-determining steps with experimental kinetic data, the most plausible reaction mechanism can be determined. mdpi.com
Table 2: Key Steps in Computationally Modeled Glycolate Reaction Mechanisms
This table outlines fundamental steps in different reaction mechanisms involving glycolate, as elucidated by computational modeling.
| Reaction | Modeling Approach | Key Mechanistic Step | Significance | Reference |
| Glycolate Anion Dissociation | Quantum Chemistry & Master Equation Model | Isomerization to conformer 5, followed by C-C bond cleavage. | Explains the observed loss of CO in mass spectrometry experiments. | rsc.org |
| Glycolate Oxidation (by GOX) | QM/MM Simulations | Abstraction of the α-proton from the C2 atom of glycolate by a histidine residue. | Supports a carbanion-based mechanism for the enzymatic reaction. | researchgate.netnih.gov |
| Hydrogenation of Dimethyl Oxalate | LHHW Kinetic Modeling | Surface reaction between adsorbed reactants at the active site. | Identifies the rate-controlling step for the synthesis of methyl glycolate. | mdpi.com |
Solvation Effects and Intermolecular Interactions in tert-Butylglycolate Systems
The behavior of a molecule in solution is profoundly influenced by its interactions with the surrounding solvent molecules, a phenomenon known as solvation. nih.gov These interactions, which include electrostatic forces, dispersion forces, and hydrogen bonding, can alter the stability of ground states and transition states, thereby affecting reaction rates and mechanisms. nih.govmdpi.com The inclusion of explicit solvent molecules in computational models is often necessary to accurately capture these effects. rsc.org
For tert-butyl glycolate, the bulky and nonpolar tert-butyl group, combined with the polar hydroxyl and ester functionalities, leads to complex solvation behavior. The tert-butyl group introduces significant steric hindrance, which can limit the access of solvent molecules to nearby functional groups. youtube.com This is analogous to the case of tert-butanol (B103910), where the bulky group hinders solvent interactions with the hydroxyl group, making its conjugate base, tert-butoxide, less stabilized by solvation and therefore a stronger base compared to the unhindered ethoxide. youtube.com
Molecular dynamics simulations using methods like the effective fragment potential (EFP), where parameters are derived from ab initio calculations, can be used to study the structure and bonding patterns in solutions. purdue.edu A study on tert-butanol-water mixtures revealed that at low concentrations, the tert-butanol enhances the water structure without being homogeneously mixed at the molecular level. purdue.edu The total potential energy in such systems is a balance of several components: electrostatic and exchange-repulsion interactions provide the largest contributions, but polarization and dispersion forces are also essential for an accurate description. purdue.edu It is expected that tert-butyl glycolate in aqueous solution would exhibit similar behavior, with the hydrophobic tert-butyl group influencing the local water structure.
Table 3: Components of Intermolecular Interaction Energy in tert-Butanol-Water Systems
This table, based on data for tert-butanol, illustrates the types of intermolecular forces that are also critical in tert-butyl glycolate systems. The relative importance of these forces changes with concentration.
| Interaction Type | Description | Role in Solvation | Reference |
| Electrostatic | Attraction/repulsion between permanent charge distributions (dipoles, quadrupoles). | A dominant attractive force, especially involving the polar -OH group. | mdpi.compurdue.edu |
| Exchange-Repulsion | Pauli repulsion at short distances due to overlapping electron clouds. | The primary repulsive force, defining molecular size. | purdue.edu |
| Polarization (Induction) | Distortion of a molecule's electron cloud by the electric field of another. | An important attractive force, especially in polar environments. | mdpi.compurdue.edu |
| Dispersion | Attraction between instantaneous fluctuating dipoles. | A universal attractive force, significant for nonpolar groups like tert-butyl. | mdpi.compurdue.edu |
Predictive Modeling for Reaction Outcomes and Catalyst Design for Glycolate Synthesis
A major goal of computational chemistry is to move from explanation to prediction. rsc.org Predictive models are increasingly used to forecast the outcomes of chemical reactions and to guide the rational design of new, highly efficient catalysts. pnnl.govd-nb.info This is particularly valuable in industrial chemistry, where optimizing selectivity and yield is crucial.
For glycolate synthesis, such as the hydrogenation of dimethyl oxalate (DMO) to methyl glycolate, computational tools play a key role in catalyst development. acs.org The design process often involves several steps: proposing a reaction mechanism, using Density Functional Theory (DFT) to calculate the energy profiles of reaction intermediates on a given catalyst surface, and then building a microkinetic model to predict macroscopic reaction rates like the turnover frequency (TOF). d-nb.info This framework allows researchers to screen potential catalyst materials in silico before committing to expensive and time-consuming experimental synthesis and testing. d-nb.info
For example, computational simulations were used to understand how a palladium-copper alloy catalyst supported on nickel hydroxide (B78521) (PdCu/Ni(OH)₂) efficiently converts ethylene (B1197577) glycol to glycolate. acs.org The simulations revealed that the catalyst components work synergistically to enhance the adsorption of key intermediates and facilitate the generation of hydroxyl species, which accelerates the conversion and prevents overoxidation. acs.org
More advanced approaches leverage machine learning (ML) coupled with optimization algorithms. researcher.life In one study, machine learning models were trained on a dataset of catalyst compositions and reaction conditions for the synthesis of methyl glycolate from DMO. researcher.life The trained model, combined with a particle swarm optimization algorithm, was then used to predict the optimal catalyst formulation and operating parameters to maximize the yield of methyl glycolate. researcher.life Such data-driven methods represent the next frontier in catalyst design, enabling the rapid exploration of vast parameter spaces to discover novel high-performance catalysts. d-nb.info
Table 4: Examples of Predictive Modeling in Glycolate-Related Synthesis
This table highlights how computational modeling and machine learning are applied to predict and optimize the synthesis of glycolates.
| Application | Modeling Technique | Key Prediction/Outcome | Significance | Reference |
| Ethylene Glycol to Glycolate Conversion | DFT Simulations | The PdCu alloy and Ni(OH)₂ support synergistically enhance adsorption of *COCH₂OH intermediates. | Provides a rational design strategy for electrocatalysts to upgrade waste plastics. | acs.org |
| Methyl Glycolate Synthesis from DMO | Machine Learning & Particle Swarm Optimization | Prediction of optimal catalyst composition and reaction conditions for maximizing yield. | Demonstrates the power of data-driven approaches for rapid catalyst optimization. | researcher.life |
| General Catalyst Design | Microkinetic Modeling from DFT data | Prediction of turnover frequency (TOF) for a given catalyst material. | Enables high-throughput computational screening of potential catalysts. | d-nb.info |
| Retrosynthesis Prediction | Machine Learning (Ensemble Models) | Prediction of plausible reactant sets for synthesizing a target molecule. | Accelerates the planning of chemical syntheses for complex molecules. | arxiv.org |
Analytical Methodologies for Research on Tert Butylglycolate
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of tert-butylglycolate, providing fundamental information about its molecular structure and chemical bonds. wiley.com Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are routinely employed. researchgate.netspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and versatile methods for the structural elucidation of organic molecules like tert-butylglycolate. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework, allowing for unambiguous confirmation of the compound's structure. NMR is also a primary method for assessing purity by quantifying the analyte against a known standard. ox.ac.uk
The ¹H NMR spectrum of tert-butylglycolate is expected to show distinct signals corresponding to its unique proton environments. The nine equivalent protons of the tert-butyl group would typically appear as a sharp singlet, while the methylene (B1212753) protons adjacent to the hydroxyl group and the ester oxygen would produce another singlet. The hydroxyl proton itself would also yield a singlet, though its chemical shift can be variable.
Similarly, the ¹³C NMR spectrum would display characteristic signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methylene carbon, and the carbonyl carbon of the ester functional group. The precise chemical shifts of these signals are indicative of the electronic environment of each nucleus, confirming the connectivity of the atoms.
For purity assessment, quantitative NMR (qNMR) can be employed. ox.ac.uk This involves adding a certified internal standard to the sample and comparing the integral of a specific analyte signal to the integral of a signal from the standard. ox.ac.uk This ratio, combined with the known weights of the sample and standard, allows for a precise calculation of the purity of the tert-butylglycolate sample. ox.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butylglycolate Data is predictive and based on standard chemical shift values for similar functional groups.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| ¹H | ~4.05 | Singlet | 2H | HO-CH₂- |
| ¹H | Variable | Singlet | 1H | -OH |
| ¹³C | ~28 | Quartet | - | -C(CH₃)₃ |
| ¹³C | ~61 | Triplet | - | HO-CH₂- |
| ¹³C | ~82 | Singlet | - | -C(CH₃)₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. wiley.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. vscht.cz For a vibration to be IR active, it must result in a change in the molecule's dipole moment. wiley.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser) and detects vibrations that cause a change in the polarizability of the molecule. renishaw.com
For tert-butylglycolate, IR spectroscopy is particularly effective for identifying key functional groups:
O-H Stretch: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, often broadened due to hydrogen bonding. libretexts.org
C-H Stretch: Strong absorptions between 3000-2850 cm⁻¹ arise from the C-H bonds of the tert-butyl and methylene groups. libretexts.org
C=O Stretch: A very strong and sharp absorption band, typically around 1750-1735 cm⁻¹, is a clear indicator of the ester carbonyl group. spectroscopyonline.com
C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and alcohol moieties. vscht.cz
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the ester is also observable. spectroscopyonline.com Raman is often particularly useful for analyzing the skeletal C-C bond vibrations in the fingerprint region (below 1500 cm⁻¹), which can provide a unique "fingerprint" for the molecule. spectroscopyonline.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for tert-Butylglycolate Frequency ranges are based on established correlation tables for organic functional groups. vscht.czlibretexts.orgspectroscopyonline.com
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretch | 3500-3200 | Weak | Strong, Broad (IR) |
| C-H (sp³) | Stretch | 3000-2850 | 3000-2850 | Strong (IR, Raman) |
| C=O (Ester) | Stretch | 1750-1735 | 1750-1735 | Very Strong (IR) |
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for separating tert-butylglycolate from reaction mixtures, starting materials, or impurities, and for assessing its purity. waters.com The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like tert-butylglycolate. epa.gov In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for highly confident identification. researchgate.net
The analysis of tert-butylglycolate by GC-MS would involve injection into a heated port, separation on a suitable column (e.g., a nonpolar or mid-polar column), and subsequent detection. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific GC conditions. The mass spectrometer would then provide a mass spectrum showing the molecular ion (if stable enough) and characteristic fragment ions resulting from the cleavage of the tert-butyl group or other parts of the molecule. Purity can be assessed by measuring the relative area of the tert-butylglycolate peak in the chromatogram compared to other detected components.
Table 3: Predicted GC-MS Analytical Parameters for tert-Butylglycolate This data is hypothetical and for illustrative purposes.
| Parameter | Predicted Value | Description |
|---|---|---|
| Retention Time | Compound-specific | Dependent on column type, temperature program, and gas flow rate. |
| Molecular Ion (M⁺) | m/z 132 | Corresponds to the molecular weight of tert-butylglycolate. May be weak or absent. |
| Key Fragment Ion | m/z 57 | Corresponds to the stable tert-butyl cation, [C(CH₃)₃]⁺, often a base peak. |
High-Performance Liquid Chromatography (HPLC) for Product Analysis
For less volatile compounds or those that might degrade at the high temperatures used in GC, High-Performance Liquid Chromatography (HPLC) is the preferred method. chromatographytoday.com HPLC separates components of a mixture in a liquid phase based on their differential interactions with a solid stationary phase packed in a column. waters.com
For tert-butylglycolate, a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Tert-butylglycolate, being moderately polar, would be retained on the column and then eluted by adjusting the mobile phase composition. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC is widely used for product analysis in pharmaceuticals and other industries to quantify ingredients and ensure manufacturing consistency. chromatographytoday.com Purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Future Research Directions and Perspectives in Tert Butylglycolate Chemistry
Expanding Synthetic Scope and Efficiency via Novel Methodologies
Future research will likely focus on the development of novel synthetic methodologies to access tert-butylglycolate and its derivatives with greater efficiency and a broader substrate scope. While traditional esterification methods are well-established, emerging strategies are expected to offer milder reaction conditions, improved yields, and the ability to tolerate a wider range of functional groups.
One promising avenue is the exploration of new catalytic systems. For instance, the use of solid acid catalysts could simplify purification processes and allow for catalyst recycling, aligning with the principles of green chemistry. The development of chemo- and regioselective catalysts will be crucial for the synthesis of complex molecules where the tert-butylglycolate moiety is installed in the presence of other sensitive functional groups.
Furthermore, expanding the scope of native chemical ligation to form aromatic amide bonds could be adapted for the synthesis of novel tert-butylglycolate-containing compounds. rsc.org This technique, traditionally used for peptide synthesis, offers a powerful tool for creating complex molecular architectures under mild, aqueous conditions. Researchers may also explore enzymatic approaches to broaden the substrate range and improve the selectivity of tert-butylglycolate synthesis. nih.govnih.gov
Table 1: Comparison of Potential Novel Synthetic Methodologies for tert-Butylglycolate
| Methodology | Potential Advantages | Research Focus |
| Solid Acid Catalysis | - Catalyst recyclability- Simplified workup- Potential for continuous flow processes | - Development of robust and highly active solid acid catalysts- Optimization of reaction conditions for various substrates |
| Advanced Catalysis | - High chemo- and regioselectivity- Mild reaction conditions- Tolerance of diverse functional groups | - Design and synthesis of novel organometallic and organocatalysts- Mechanistic studies to understand catalyst behavior |
| Biocatalysis | - High enantioselectivity- Environmentally benign conditions- Use of renewable resources | - Screening for novel enzymes with desired activity- Enzyme immobilization for enhanced stability and reusability |
| Flow Chemistry | - Precise control over reaction parameters- Improved safety and scalability- Integration of reaction and purification steps | - Design of microreactors for efficient esterification- Development of in-line analytical techniques for process monitoring |
Development of Sustainable and Green Chemistry Approaches for tert-Butylglycolate Production
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on tert-butylglycolate production will undoubtedly prioritize the development of more sustainable and environmentally friendly methods. This involves a holistic approach that considers the entire lifecycle of the chemical process, from starting materials to waste generation.
A key focus will be the implementation of green chemistry metrics to evaluate and compare the "greenness" of different synthetic routes. Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI) provide a quantitative framework for assessing the efficiency and environmental impact of a chemical reaction. researchgate.netnih.govmdpi.comgreenchemistry-toolkit.orgethz.ch
The adoption of biocatalysis represents a significant step towards greener synthesis. Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. The development of robust and recyclable biocatalysts for the synthesis of tert-butylglycolate is a promising area of future research. researchgate.netfrontiersin.orgfrontiersin.org Additionally, the use of alternative, greener solvents, such as ionic liquids or supercritical fluids, can further minimize the environmental footprint of the production process. google.com Mechanochemical methods, which use mechanical energy to drive reactions, offer a solvent-free alternative that can lead to reduced waste and energy consumption. rsc.orgresearchgate.netbohrium.com
Table 2: Key Green Chemistry Metrics and Their Relevance to tert-Butylglycolate Synthesis
| Metric | Description | Ideal Value | Relevance to tert-Butylglycolate Synthesis |
| Atom Economy (AE) | The proportion of reactant atoms incorporated into the desired product. | 100% | Guides the selection of reactions that maximize the use of starting materials. |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | 100% | Provides a more realistic measure of efficiency by considering reaction yield and stoichiometry. |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | 0 | Encourages the minimization of waste streams, including byproducts and solvent waste. |
| Process Mass Intensity (PMI) | The ratio of the total mass of all materials used (reactants, solvents, reagents) to the mass of the final product. | 1 | Offers a comprehensive assessment of the overall process efficiency and environmental impact. |
Advanced Computational Studies for In-depth Mechanistic Elucidation and Rational Design
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and for the rational design of new molecules and materials. In the context of tert-butylglycolate chemistry, advanced computational studies are expected to provide deep insights into the intricacies of its synthesis and reactivity.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies for various synthetic routes to tert-butylglycolate. This information is invaluable for optimizing reaction conditions and for the design of more efficient catalysts. Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between reactants, catalysts, and solvents, offering a more complete understanding of the reaction environment. researchgate.netscispace.comiaea.org
Furthermore, computational methods can be utilized for the rational design of novel tert-butylglycolate derivatives with specific properties. By modeling the structure-property relationships of different derivatives, researchers can predict their electronic, steric, and conformational characteristics. nih.gov This predictive power can accelerate the discovery of new materials and functional molecules based on the tert-butylglycolate scaffold, for example, in the design of novel amyloid binding agents or other biologically active compounds. nih.gov
Interdisciplinary Applications in Materials Science and Advanced Chemical Synthesis
The unique combination of a reactive hydroxyl group and a sterically demanding tert-butyl ester group makes tert-butylglycolate a versatile building block for the synthesis of a wide range of molecules and materials. Future research is expected to leverage these features in various interdisciplinary applications.
In materials science, tert-butylglycolate can serve as a monomer or a modifying agent for the synthesis of novel polymers. The tert-butyl group can impart specific solubility and thermal properties to the resulting polymers, while the hydroxyl group provides a site for further functionalization. For example, polymers derived from tert-butylglycolate could find applications as biodegradable plastics, drug delivery vehicles, or functional coatings. The deprotection of the tert-butyl group to reveal the carboxylic acid can be used to alter the polymer's properties, such as its hydrophilicity and responsiveness to pH changes. nih.gov
In advanced chemical synthesis, tert-butylglycolate is a valuable intermediate for the preparation of complex organic molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, allowing for selective transformations at other parts of the molecule. The hydroxyl group can be used as a handle for introducing new functionalities or for building up molecular complexity. Future research will likely explore the use of tert-butylglycolate in the synthesis of natural products, pharmaceuticals, and other high-value chemicals.
Exploration of New Chemical Reactivity and Transformations of tert-Butylglycolate
While the basic reactivity of tert-butylglycolate is understood, there remains significant potential for the discovery of new chemical transformations and reactivity patterns. Future research in this area will aim to unlock the full synthetic potential of this versatile molecule.
One area of interest is the chemistry of the enolate derived from tert-butylglycolate. The generation and subsequent reaction of this enolate with various electrophiles could provide access to a wide range of α-substituted glycolic acid derivatives. The development of stereoselective methods for these reactions would be particularly valuable for the synthesis of chiral building blocks.
Furthermore, the hydroxyl group of tert-butylglycolate can participate in a variety of reactions, including oxidation, etherification, and acylation. The exploration of novel reagents and catalytic systems for these transformations could lead to the development of new synthetic methodologies. The investigation of cycloaddition reactions involving derivatives of tert-butylglycolate could also open up new avenues for the synthesis of complex cyclic and heterocyclic compounds. The synthesis of novel derivatives, such as those incorporating thiazole (B1198619) or calixarene (B151959) moieties, could lead to compounds with interesting biological or supramolecular properties. mdpi.commdpi.commdpi.comresearchgate.net
Q & A
Basic Question
- NMR Spectroscopy : ¹H NMR (δ 1.2 ppm for tert-butyl protons; δ 4.2 ppm for methylene adjacent to ester) and ¹³C NMR (δ 170 ppm for carbonyl) confirm structural integrity.
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-O ester) are diagnostic.
- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion ([M+H]⁺) and fragmentation patterns.
Chromatographic purity is assessed via HPLC with a C18 column and UV detection at 210 nm. Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .
How do computational models enhance the prediction of this compound’s reactivity in novel synthetic pathways?
Advanced Question
Density Functional Theory (DFT) calculations predict reaction pathways by analyzing transition states and activation energies. For instance, modeling nucleophilic acyl substitution can reveal steric effects from the tert-butyl group. Molecular dynamics (MD) simulations assess solvent interactions, aiding in solvent selection for greener synthesis. Researchers must validate computational results with experimental data (e.g., comparing predicted vs. observed regioselectivity) and address discrepancies through parameter adjustments in software like Gaussian or ORCA .
What strategies resolve contradictions between theoretical predictions and experimental outcomes in this compound studies?
Advanced Question
Discrepancies often arise from oversimplified models (e.g., ignoring solvation effects) or experimental artifacts (e.g., impurities). To address these:
- Conduct sensitivity analysis to identify influential variables in computational models.
- Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude external factors.
- Use advanced analytical techniques (e.g., X-ray crystallography) to confirm product identity.
- Apply statistical tests (e.g., t-tests) to determine if differences are significant. Documenting all assumptions and limitations ensures transparency .
What are the primary applications of this compound in current materials science research?
Basic Question
this compound serves as a precursor in polymer chemistry (e.g., synthesizing biodegradable polyesters) and as a protecting group in organic synthesis due to its steric bulk. Recent studies explore its role in drug delivery systems, where its ester linkage enables controlled release under physiological conditions. Researchers should consult review articles in ACS Applied Materials & Interfaces for interdisciplinary applications .
How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
Advanced Question
Stability studies require accelerated aging tests (e.g., exposure to UV light, humidity, or elevated temperatures). Analytical methods like TGA (thermogravimetric analysis) quantify thermal degradation, while HPLC monitors hydrolytic stability. For kinetic analysis, the Arrhenius equation relates degradation rates to temperature. Experimental controls (e.g., inert storage conditions) are critical for baseline comparisons. Data should be analyzed using non-linear regression to estimate shelf-life .
What ethical and procedural guidelines apply to handling this compound in laboratory settings?
Basic Question
- Safety Protocols : Use fume hoods for synthesis due to volatile solvents; PPE (gloves, goggles) is mandatory.
- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines.
- Data Integrity : Maintain lab notebooks with timestamps and witness signatures for reproducibility.
Refer to safety data sheets (SDS) and journals like Chemical Health & Safety for compliance .
How can researchers leverage systematic reviews to identify gaps in this compound literature?
Advanced Question
- Database Searches : Use SciFinder, Reaxys, and PubMed with Boolean terms (e.g., "this compound AND synthesis NOT industrial").
- Meta-Analysis : Compare yield data across studies to identify outliers or trends.
- Gap Analysis : Highlight understudied areas (e.g., enantioselective synthesis) using tools like VOSviewer for keyword clustering.
Incorporate PRISMA guidelines to ensure methodological rigor in literature synthesis .
What statistical approaches are recommended for analyzing this compound’s bioactivity data in pharmacological studies?
Advanced Question
Dose-response curves (logistic regression) and IC₅₀ calculations quantify efficacy. For multivariate data (e.g., cytotoxicity vs. concentration), principal component analysis (PCA) reduces dimensionality. Bayesian statistics can model uncertainty in low-sample studies. Researchers must report confidence intervals and p-values, avoiding p-hacking. Open-source tools like R or Python’s SciPy package facilitate reproducible analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
